molecular formula C23H18N4O3S B15084984 1-(1,3-benzodioxol-5-yl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(1,3-benzodioxol-5-yl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B15084984
M. Wt: 430.5 g/mol
InChI Key: FOKREUDJOHPKMN-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-yl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound that features a benzodioxole ring, a triazole ring, and a sulfanyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-yl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and triazole intermediates, followed by their coupling through a sulfanyl linkage. Common reagents might include halogenated precursors, sulfur sources, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve continuous flow chemistry, use of green solvents, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzodioxol-5-yl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of triazole rings or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds, strong acids or bases, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic agent due to its structural features.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interaction with molecular targets. It might bind to specific enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-benzodioxol-5-yl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone: can be compared with other benzodioxole or triazole derivatives.

    Unique Features: The combination of benzodioxole, triazole, and sulfanyl groups in a single molecule might confer unique biological activities or chemical reactivity.

List of Similar Compounds

  • This compound
  • This compound

Properties

Molecular Formula

C23H18N4O3S

Molecular Weight

430.5 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C23H18N4O3S/c1-15-2-5-18(6-3-15)27-22(16-8-10-24-11-9-16)25-26-23(27)31-13-19(28)17-4-7-20-21(12-17)30-14-29-20/h2-12H,13-14H2,1H3

InChI Key

FOKREUDJOHPKMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=NC=C5

Origin of Product

United States

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